

Starting materials for Methyl 4-oxopiperidine-1-carboxylate synthesis

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Compound of Interest

Compound Name: Methyl 4-oxopiperidine-1-carboxylate

Cat. No.: B1345593

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Synthesis of Methyl 4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **Methyl 4-oxopiperidine-1-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves the N-acylation of a 4-piperidone precursor. This document outlines the necessary starting materials, a comprehensive experimental protocol, and quantitative data to facilitate its replication in a laboratory setting.

Core Synthetic Pathway: N-Acylation

The most direct and widely applicable method for the synthesis of **Methyl 4-oxopiperidine-1-carboxylate** is the N-acylation of 4-piperidone. This reaction involves the treatment of 4-piperidone or its hydrochloride salt with methyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, especially when starting with the hydrochloride salt of 4-piperidone.

Starting Materials and Reaction Conditions

The following table summarizes the key reactants, reagents, and conditions for a typical synthesis of **Methyl 4-oxopiperidine-1-carboxylate**, adapted from a high-yield synthesis of its

ethyl analog.

Compound/Parameter	Role	Molar Ratio (relative to 4-piperidone HCl)	Key Specifications
4-Piperidone monohydrate hydrochloride	Starting Material	1.0	Commercially available
Methyl chloroformate	Acylation Agent	~1.1	Reagent grade
Triethylamine	Base	~2.5	Anhydrous
Dichloromethane (DCM)	Solvent	-	Anhydrous
Temperature	Reaction Parameter	-	0 °C to Room Temperature
Reaction Time	Reaction Parameter	-	~2 hours
Yield	Outcome	-	Expected to be high (~98%)

Experimental Protocol

This protocol is adapted from a demonstrated synthesis of the analogous ethyl ester and is expected to provide a high yield of the target methyl ester.

1. Reaction Setup:

- In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-piperidone monohydrate hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).
- Cool the suspension to 0 °C using an ice bath.

2. Base Addition:

- To the cooled and stirred suspension, slowly add triethylamine (approximately 2.5 equivalents). The addition is exothermic, and the temperature should be maintained at or below 5 °C. Stir the mixture for 15-30 minutes at 0 °C. The triethylamine will neutralize the hydrochloride and liberate the free 4-piperidone in situ.

3. N-Acylation:

- While maintaining the temperature at 0 °C, add methyl chloroformate (approximately 1.1 equivalents) dropwise to the reaction mixture over 15-30 minutes.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.

4. Reaction Monitoring:

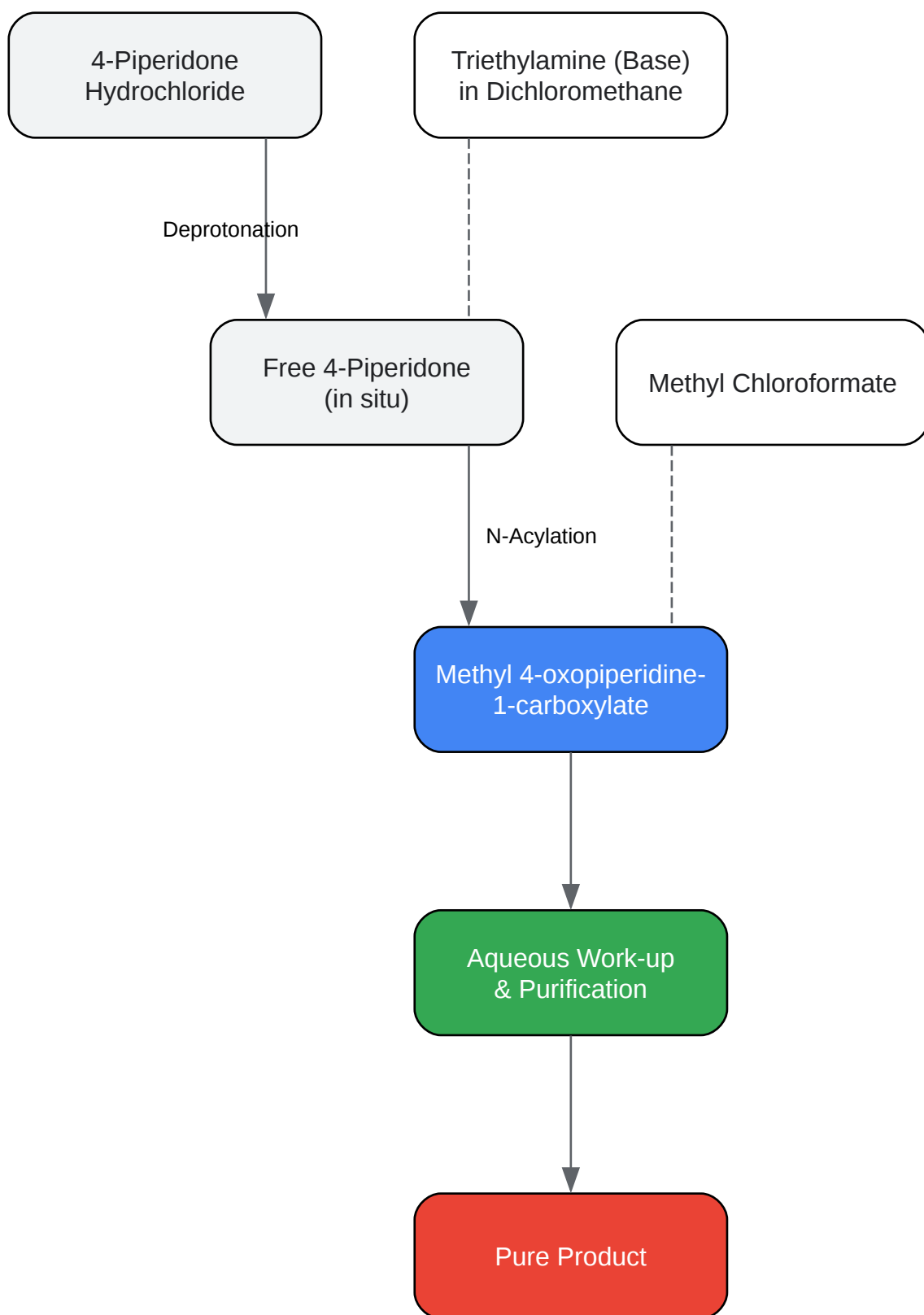
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to confirm the consumption of the starting material.

5. Work-up and Purification:

- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though the purity is often high.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of **Methyl 4-oxopiperidine-1-carboxylate** from 4-piperidone hydrochloride.



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Caption: Synthetic pathway for **Methyl 4-oxopiperidine-1-carboxylate**.

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